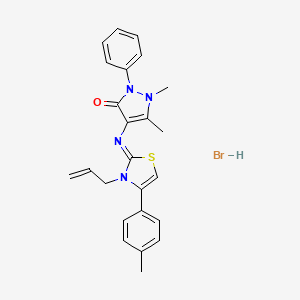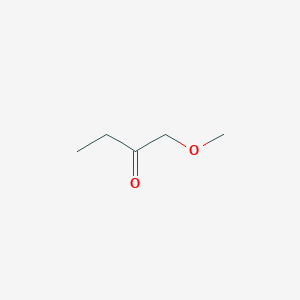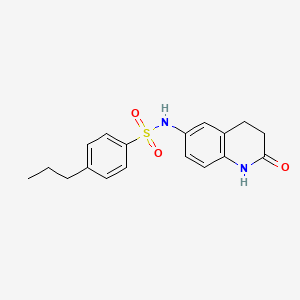
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
作用机制
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide acts as a selective antagonist of the mGluR5 receptor, which is involved in a variety of neurological processes, including learning and memory, synaptic plasticity, and neuroinflammation. By blocking the activity of this receptor, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can modulate these processes and potentially improve various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, possibly through its effects on the amygdala and prefrontal cortex. Additionally, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to have antidepressant effects, possibly through its effects on the hippocampus and prefrontal cortex. In addiction research, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to reduce drug-seeking behavior, possibly through its effects on the nucleus accumbens and prefrontal cortex.
实验室实验的优点和局限性
One advantage of using 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for more targeted manipulation of this receptor compared to non-selective antagonists. However, a limitation of using 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is its potential off-target effects, as it may bind to other receptors in addition to mGluR5.
未来方向
There are several potential future directions for research on 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. One area of interest is its potential applications in the treatment of substance use disorders, particularly in combination with other medications or behavioral therapies. Additionally, further research is needed to better understand the mechanisms underlying 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide's effects on cognitive deficits in schizophrenia, which could potentially lead to the development of new treatments for the disorder. Finally, there may be potential applications for 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder.
合成方法
The synthesis of 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves a multi-step process starting with the reaction of 2-methoxybenzoyl chloride with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine to form the intermediate 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. The intermediate is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. Additionally, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting potential applications in the treatment of substance use disorders. In schizophrenia research, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to improve cognitive deficits in animal models of the disorder.
属性
IUPAC Name |
2-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-10-6-5-9-17(18)19(23)20-11-12-22-14-16(13-21-22)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKPSVFOCWJDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one](/img/structure/B2908778.png)

![(Z)-ethyl 2-(6-bromo-2-((5-chlorothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2908783.png)
![(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide](/img/structure/B2908784.png)
![4-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2908785.png)
![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2908788.png)
![Ethyl 4-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2908789.png)
![N-allyl-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2908790.png)
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2908791.png)

![1-cinnamyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2908795.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2908798.png)
